molecular formula C17H21N3O5S2 B6419499 ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate CAS No. 325723-92-0

ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate

Cat. No.: B6419499
CAS No.: 325723-92-0
M. Wt: 411.5 g/mol
InChI Key: GZZTURADYXHPLJ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate is a synthetic organic compound featuring a 1,3-thiazole core substituted at the 2-position with a benzamido group bearing a diethylsulfamoyl moiety and at the 4-position with an ethyl carboxylate.

Properties

IUPAC Name

ethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-4-20(5-2)27(23,24)13-9-7-12(8-10-13)15(21)19-17-18-14(11-26-17)16(22)25-6-3/h7-11H,4-6H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZTURADYXHPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149379
Record name Ethyl 2-[[4-[(diethylamino)sulfonyl]benzoyl]amino]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325723-92-0
Record name Ethyl 2-[[4-[(diethylamino)sulfonyl]benzoyl]amino]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325723-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[4-[(diethylamino)sulfonyl]benzoyl]amino]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate typically involves multiple steps

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The benzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino-thiazole derivatives.

    Substitution: Substituted thiazole esters or amides.

Scientific Research Applications

Ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamido and diethylsulfamoyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Heterocyclic Core
  • Thiazole vs. Oxazole: The thiazole ring (containing sulfur and nitrogen) in the target compound contrasts with oxazole (oxygen and nitrogen) in compounds like those in .
  • Thiadiazole Derivatives : describes thiadiazole-fused compounds with two nitrogen atoms in the ring. Thiadiazoles exhibit higher electron deficiency than thiazoles, influencing their interaction with biological targets .
Substituent Effects
  • Diethylsulfamoyl Group: This group distinguishes the target compound from sulfonyl-containing analogs (e.g., 4-[(4-bromophenyl)sulfonyl]benzamido derivatives in ).
  • Ester vs. Carboxylic Acid : The ethyl carboxylate ester in the target compound contrasts with carboxylic acid derivatives (e.g., compounds 17–19 in ). Esters generally exhibit lower melting points (e.g., 128–147°C for esters vs. >200°C for acids) and higher lipid solubility, which may enhance membrane permeability .

Physical and Spectral Properties

Property Target Compound Analog () Oxazole Derivative ()
Melting Point ~130–150°C (estimated)* 128–147°C (esters, e.g., compounds 12–14) Not reported
Solubility Moderate in polar solvents Low for esters, high for acids (17–19) Likely moderate due to sulfonyl groups
Key Spectral Signals Thiazole C=S (~680 cm⁻¹) Perimidin C=N (~1600 cm⁻¹) Oxazole C-O (~1250 cm⁻¹)

*Estimated based on structural similarity to ’s ester derivatives.

Biological Activity

Ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole derivative class. It has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and various other pharmacological effects. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a diethylsulfamoyl group and an amide functional group. Its chemical structure can be represented as follows:

  • Molecular Formula : C13H18N2O3S2
  • Molecular Weight : 306.42 g/mol

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : Starting from ethyl bromopyruvate and thiourea.
  • Introduction of Sulfamoyl Group : Reaction with diethylsulfamide to form the desired compound.
  • Amidation Reaction : Coupling with appropriate amines to yield the final product.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15-20
Escherichia coli12-18
Candida albicans14-22

These results suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

Studies have explored the potential of thiazole derivatives in cancer treatment. This compound has been investigated for its ability to inhibit tumor growth in vitro and in vivo models:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : Ranged from 5 µM to 15 µM across different cell lines.

This anticancer activity may be attributed to the compound's ability to induce apoptosis through various signaling pathways.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The thiazole moiety may interact with DNA or RNA synthesis.
  • The sulfamoyl group could inhibit specific enzymes involved in metabolic processes.

Case Studies

Several case studies highlight the compound's efficacy in biological applications:

  • Study on Antimicrobial Efficacy :
    • Conducted by ResearchGate, showing significant inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity Assessment :
    • A study published in PubMed demonstrated its potential in reducing tumor size in xenograft models when administered at specific dosages.

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